N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide
Overview
Description
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a synthetic compound that belongs to the class of peptide derivatives. This compound is characterized by the presence of a carbobenzyloxy group, which serves as a protecting group for the amino acid residues. The compound is often used in peptide synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, also known as benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate, is prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .
Mode of Action
This compound acts as a potent inhibitor of prolidase . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrate dipeptides, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of prolidase affects the metabolism of proline-containing dipeptides . This can have downstream effects on various biochemical pathways, particularly those involving the recycling of proline for protein synthesis .
Result of Action
The inhibition of prolidase by this compound can result in the accumulation of proline-containing dipeptides . This could potentially disrupt normal cellular processes that depend on the recycling of proline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol is almost transparent , suggesting that its solubility could be affected by the solvent environment. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of proline using a carbobenzyloxy group This is followed by the coupling of proline with leucine and glycine, each protected by appropriate groups to prevent unwanted side reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
N-carbobenzyloxy-prolyl-leucyl-glycine: Lacks the N-hydroxy group but shares similar structural features.
N-carbobenzyloxy-prolyl-leucyl-alanine: Contains alanine instead of glycine.
N-carbobenzyloxy-prolyl-leucyl-serine: Contains serine instead of glycine.
Uniqueness
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is unique due to the presence of the N-hydroxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets.
Biological Activity
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide, a synthetic compound belonging to the class of peptide derivatives, has garnered attention for its biological activity, particularly as an inhibitor of prolidase. This article explores the compound's mechanism of action, biochemical pathways, research applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbobenzyloxy group that serves as a protecting group for amino acid residues. The compound can be represented chemically as follows:
- Chemical Name : Benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
- Molecular Formula : C₁₃H₁₈N₄O₃
- CAS Number : 103145-74-0
The compound exhibits solubility in various solvents, including methanol, where it appears almost transparent.
Target of Action
The primary target of this compound is prolidase , an enzyme crucial for the metabolism of proline-containing dipeptides.
Mode of Action
This compound acts as a potent inhibitor of prolidase, leading to the accumulation of proline-containing dipeptides. The inhibition affects several biochemical pathways associated with protein metabolism and cellular signaling.
Biochemical Pathways
The inhibition of prolidase disrupts normal metabolic processes involving proline, which may have implications for conditions such as fibrosis and wound healing. Prolidase activity is essential for recycling proline from collagen degradation products; thus, its inhibition can alter collagen turnover and affect tissue repair mechanisms .
Research Applications
This compound has a wide range of applications across various fields:
- Chemistry : Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
- Biology : Employed in the study of protein-protein interactions and enzyme-substrate interactions.
- Medicine : Investigated for potential therapeutic applications, including drug delivery systems and treatments for fibrotic diseases.
- Industry : Utilized in producing peptide-based materials and as a reagent in chemical synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential therapeutic benefits of this compound:
- Inhibition Studies :
- Therapeutic Applications :
-
Peptide Synthesis :
- As a versatile building block in peptide synthesis, this compound has been utilized to create cyclic peptides with enhanced biological activity. These peptides have shown promise in drug delivery systems due to their stability and bioavailability.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-carbobenzyloxy-prolyl-leucyl-glycine | Contains N-hydroxy group | Prolidase inhibitor |
N-carbobenzyloxy-prolyl-leucyl-alanine | Lacks N-hydroxy group | Weaker prolidase inhibition |
N-carbobenzyloxy-prolyl-leucyl-serine | Contains serine instead of glycine | Variable activity depending on context |
The presence of the N-hydroxy group in N-carbobenzyloxy-prolyl-leucyl-glycine enhances its reactivity and interaction with specific molecular targets compared to similar compounds lacking this modification.
Properties
IUPAC Name |
benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFLHRPYCTXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340097 | |
Record name | Z-Pro-Leu-Gly hydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103145-74-0 | |
Record name | Z-Pro-Leu-Gly hydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.